4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one
Description
4-(1-{8-Cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one is a pyrido[2,3-d]pyrimidin-7-one derivative featuring a unique azetidine-piperazin-2-one pharmacophore. The core structure includes a cyclopentyl group at position 8, a methyl group at position 5, and a ketone at position 5. The azetidine ring at position 2 is linked to a piperazin-2-one moiety, distinguishing it from related compounds that typically employ piperazine or morpholine substituents .
Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-8-18(28)26(14-4-2-3-5-14)19-16(13)9-22-20(23-19)25-10-15(11-25)24-7-6-21-17(27)12-24/h8-9,14-15H,2-7,10-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBJWYLNMMELGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)N4CCNC(=O)C4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 . By inhibiting these kinases, it disrupts the normal progression of the cell cycle and energy metabolism pathways, leading to the induction of apoptosis in tumor cells .
Biochemical Pathways
The compound affects the cell cycle and energy metabolism pathways. The cell cycle is typically divided into four phases, G1, S, G2, and M, and the order and timing of each phase are critical for accurate transmission of genetic information . The compound’s inhibition of CDK4 disrupts the G1-S phase transition, leading to cell cycle arrest . On the other hand, inhibition of ARK5 affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Result of Action
The compound’s action results in the induction of apoptosis in tumor cells at a concentration of approximately 30-100 nM . This is achieved through the disruption of the cell cycle and energy metabolism pathways, leading to cell cycle arrest and energy imbalance .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell cycle regulation.
Cellular Effects
Given its role as an intermediate in the synthesis of palbociclib, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of palbociclib, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional differences from analogs are critical to its pharmacological profile. Below is a comparative analysis:
Structural Features and Substituent Analysis
*Estimated based on analogs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s piperazin-2-one moiety introduces a polar ketone, likely enhancing aqueous solubility compared to piperazine-based analogs (e.g., ’s compound with MW 431.53) .
- Metabolic Stability : Azetidine’s smaller ring size may reduce susceptibility to cytochrome P450-mediated metabolism compared to piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
